BenchChemオンラインストアへようこそ!

Argatroban

Heparin-Induced Thrombocytopenia Anticoagulation Clinical Outcomes

Argatroban is a small-molecule (MW 526.65 Da), synthetic, univalent direct thrombin inhibitor (DTI) derived from L-arginine that binds reversibly and noncovalently to the active site of thrombin, inhibiting both free and clot-bound thrombin without requiring antithrombin III as a cofactor. It is one of four parenteral DTIs approved by the US FDA, with indications for prophylaxis or treatment of thrombosis in adult patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant in adults with or at risk for HIT undergoing percutaneous coronary intervention (PCI).

Molecular Formula C23H36N6O5S
Molecular Weight 508.6 g/mol
CAS No. 74863-84-6
Cat. No. B194362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgatroban
CAS74863-84-6
Synonyms4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan
Molecular FormulaC23H36N6O5S
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
InChIInChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1
InChIKeyKXNPVXPOPUZYGB-IOVMHBDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityIn water, 51.35 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Argatroban (CAS 74863-84-6): Baseline Identity, Regulatory Status, and Comparator Context for Scientific Procurement


Argatroban is a small-molecule (MW 526.65 Da), synthetic, univalent direct thrombin inhibitor (DTI) derived from L-arginine that binds reversibly and noncovalently to the active site of thrombin, inhibiting both free and clot-bound thrombin without requiring antithrombin III as a cofactor [1]. It is one of four parenteral DTIs approved by the US FDA, with indications for prophylaxis or treatment of thrombosis in adult patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant in adults with or at risk for HIT undergoing percutaneous coronary intervention (PCI) [2]. Closest in-class comparators include bivalirudin (20-amino-acid synthetic peptide, MW 2180 Da), lepirudin (recombinant hirudin, bivalent inhibitor, MW ~6980 Da), desirudin (recombinant hirudin variant, MW 6963 Da), and the oral DTI dabigatran [2].

Why Argatroban Cannot Be Interchanged with Other Direct Thrombin Inhibitors in Research and Clinical Supply


Although all parenteral DTIs share the ability to inhibit thrombin independently of antithrombin III, they diverge fundamentally in molecular architecture, binding valence, elimination route, immunogenic potential, and non-anticoagulant pharmacodynamic effects. Argatroban is a univalent active-site inhibitor excreted primarily via hepatobiliary secretion, whereas lepirudin and desirudin are bivalent protein-based inhibitors reliant on renal clearance, and bivalirudin combines active-site binding with proteolytic clearance partially dependent on renal function [1]. These differences produce clinically and experimentally meaningful divergence in dose predictability in renal impairment, antibody-mediated anticoagulant variability, and end-organ pharmacological effects (e.g., nitric oxide modulation), making simple therapeutic or experimental interchange unjustified .

Quantitative Differentiation of Argatroban from Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Evidence


Superior Reduction in Composite Endpoint (Death, Amputation, New Thrombosis) in HIT/HITTS vs. Historical Heparin Control

In two historically controlled prospective studies (Study 1 and Study 2), argatroban demonstrated a statistically significant reduction in the composite endpoint of all-cause death, all-cause amputation, or new thrombosis over a 37-day treatment period compared with a historical control cohort that received conventional heparin-based management. For patients with HIT (without thrombosis), the composite endpoint rate was 25.6% (41/160) for argatroban vs. 38.8% (57/147) for controls—an absolute risk reduction of 13.2 percentage points. For patients with HITTS (HIT with thrombosis syndrome), the rates were 43.8% (63/144) for argatroban vs. 56.5% (26/46) for controls. In the confirmatory Study 2, argatroban-treated patients with either HIT or HITTS had a composite rate of 33.7% vs. 43.0% in the same historical controls [1]. Time-to-event analyses confirmed statistically significant improvements in event-free survival favoring argatroban across both patient populations [2].

Heparin-Induced Thrombocytopenia Anticoagulation Clinical Outcomes

Thrombin Selectivity vs. Dabigatran: Greater Discrimination Against Off-Target Serine Proteases Factor Xa, Trypsin, and Plasmin

In a head-to-head enzyme panel assay, argatroban demonstrated substantially greater selectivity for thrombin over factor Xa compared with dabigatran. For argatroban, the IC50 against factor Xa was >50 μM, whereas dabigatran inhibited factor Xa with an IC50 of 5.8 ± 2.9 μM, representing at least a >227-fold selectivity window for argatroban on thrombin vs. factor Xa. Similarly, argatroban showed no detectable inhibition of plasmin or trypsin (IC50 >50 μM for both), while dabigatran inhibited plasmin with an IC50 of 8.4 ± 2.6 μM and trypsin with an IC50 of 1.2 ± 0.1 μM [1]. This narrow-spectrum selectivity of argatroban is further corroborated by Ki data: argatroban Ki for α-thrombin is 0.019–0.04 μM, with selectivity ratios exceeding 10,000-fold vs. factor Xa, >10,000-fold vs. elastase, and 168-fold vs. trypsin in separate enzyme kinetic studies [2].

Enzyme Selectivity Serine Protease Inhibition Off-Target Profiling

Absence of Drug-Specific Antibody Generation vs. Lepirudin: Zero Immunogenicity in Clinical Use

In a direct comparative clinical study, argatroban-treated patients with prior anti-lepirudin antibodies generated no immunoglobulin IgG reacting toward lepirudin, whereas both patients re-exposed to lepirudin developed anti-lepirudin antibodies [1]. This is consistent with broader clinical surveillance data: between 44% and 74% of lepirudin-treated HIT patients develop drug-specific antibodies that either enhance or suppress lepirudin's anticoagulant activity (erthenhancing in ~45% and suppressing in ~6% of patients), while argatroban has shown no evidence of antibody formation across clinical trials and post-marketing surveillance of over 4,800 patients [2]. Paired pre-therapy and post-therapy (≥7 days) plasma from argatroban-treated patients exhibited comparable in vitro anticoagulant responses (aPTT and antithrombin activity), and mean argatroban doses during initial therapy vs. re-exposure were not different (P=0.60 for thrombosis treatment, P=0.79 for PCI) [2].

Immunogenicity Antidrug Antibodies Heparin-Induced Thrombocytopenia

Renal-Function-Independent Pharmacokinetics vs. Bivalirudin and Lepirudin: Minimal Dose Adjustment Required in Renal Impairment

Argatroban is eliminated primarily via hepatobiliary secretion, with only approximately 16% of unchanged drug recovered in the urine and approximately 65% in feces over 6 days [1]. In marked contrast, bivalirudin relies on ~20% renal clearance of unchanged drug plus proteolytic cleavage—in dialysis-dependent patients, bivalirudin clearance is reduced by 70% with a half-life prolongation from 25 minutes to 3.5 hours [2]. Lepirudin is even more renally dependent, with 50–60% of the administered dose excreted via the kidneys and systemic clearance decreasing in proportion to glomerular filtration rate, requiring substantial dose reduction in renal impairment [1]. A formal pharmacokinetic study in 18 subjects with mild, moderate, and severe renal impairment (mean Clcr 64 ± 10, 41 ± 5.8, and 5 ± 7 mL/min, respectively) demonstrated no significant effect of renal dysfunction on argatroban pharmacokinetics or pharmacodynamics at doses up to 5 μg/kg/min [3]. The FDA label confirms that no dosage adjustment is necessary in patients with renal dysfunction [3].

Pharmacokinetics Renal Impairment Drug Clearance

Unique Upregulation of Nitric Oxide and Anti-Inflammatory Markers: Pharmacodynamic Differentiation from Bivalirudin and Lepirudin

In a controlled primate study (Macaca mulatta, n=6/group), argatroban treatment at 100, 250, and 500 μg/kg IV produced a dose- and time-dependent increase in plasma nitric oxide (NO) levels: baseline 6.1 ± 1.8 μM, rising to 7.2 ± 1.8 μM (100 μg/kg), 11.8 ± 2.6 μM (250 μg/kg), and 15.7 ± 3.1 μM (500 μg/kg) at 5 minutes post-administration, sustained for ~30 minutes. In contrast, bivalirudin and lepirudin produced no change from baseline NO levels throughout the 360-minute study period [1]. In a separate clinical study of HIT patients, argatroban treatment (n=10) significantly reduced myeloperoxidase (MPO) from 98 ± 12 to 41 ± 9 ng/mL and CD40 ligand from 170 ± 80 to 90 ± 36 pg/mL (both P<0.05), whereas bivalirudin (n=7) and hirudin (n=14) treatment produced no significant change in these inflammatory markers [2]. Additionally, % P-selectin expression after tissue-factor-mediated platelet activation was lower with argatroban than with lepirudin and bivalirudin (17.1 ± 5.2% vs. 29.3 ± 7.1%; P<0.026) [1].

Nitric Oxide Endothelial Function Anti-Inflammatory Effects

Superior Inhibition of Clot-Bound Thrombin vs. Heparin and Recombinant Hirudin: Translational Relevance to Established Thrombus

Using the thrombin-specific chromogenic substrate S2238, argatroban inhibited fibrin-bound thrombin with an IC50 of 2.8 μM (65% inhibition at 8 μM) and clot-bound thrombin with an IC50 of 2.7 μM. By contrast, recombinant hirudin (rHV2 Lys 47) was 19-fold less active against fibrin-bound thrombin (IC50 shifted from 1.2 nM in solution to 23 nM on fibrin, with only 56% inhibition at 200 nM) and 2,333-fold less active against clot-bound thrombin (IC50 >4 μM; only 32% inhibition at 4 μM). Heparin was 168-fold less active against fibrin-bound thrombin (IC50 shifted from 0.003 U/mL in solution to 0.5 U/mL on fibrin, with only 58% inhibition at 5 U/mL) and had no detectable effect against clot-bound thrombin even at 5.0 U/mL [1]. The relatively modest 2.5-fold shift in argatroban IC50 from free to fibrin- or clot-bound thrombin (1.1 → 2.8 μM) contrasts sharply with the >19-fold to >3,300-fold loss of potency observed for hirudin and the complete loss of activity for heparin, attributable to argatroban's small molecular size allowing access to thrombin within the fibrin matrix [1].

Clot-Bound Thrombin Fibrinolysis Thrombus Penetration

High-Value Application Scenarios for Argatroban Procurement Based on Verified Differential Evidence


Heparin-Induced Thrombocytopenia (HIT) Clinical and Translational Research Models

Argatroban is the only DTI with prospectively validated, registration-grade evidence of composite endpoint reduction (death, amputation, new thrombosis) specifically in HIT/HITTS populations vs. historical heparin-based controls [1]. Investigators modeling HIT pathophysiology, testing HIT antibody-dependent platelet activation assays, or conducting translational anticoagulation studies in HIT should prioritize argatroban as the evidence-supported reference standard—the 25.6% composite endpoint rate in HIT patients provides a benchmark for comparator studies that no other DTI has established in this indication [1].

Coagulation Research in Renal Impairment and Critical Care Models

Argatroban's hepatobiliary elimination (only 16% renal excretion) and documented lack of PK/PD alteration even at severe renal impairment (Clcr ~5 mL/min) eliminate the dose-adjustment complexity inherent to bivalirudin (70% clearance reduction in dialysis) and lepirudin (directly proportional to GFR) [2]. This makes argatroban the preferred DTI for coagulation studies in renal insufficiency models, extracorporeal circuit anticoagulation, and critical care pharmacology where consistent, predictable anticoagulation is required across variable renal function states without recalibration of dosing nomograms [3].

Endothelial and Vascular Inflammation Studies Requiring NO-Mediated Pharmacodynamic Readouts

Argatroban uniquely upregulates nitric oxide and suppresses inflammatory biomarkers (MPO, CD40L) among the DTIs, an effect absent with bivalirudin and lepirudin in both primate models and HIT patients [4]. Researchers investigating thrombin-inhibitor effects on endothelial function, vasodilation, platelet-endothelial crosstalk, or inflammatory pathways should select argatroban when the experimental design requires a DTI that simultaneously provides anticoagulation and NO-mediated vasomodulation, avoiding confounding by the absence of these pleiotropic effects with alternative DTIs [5].

Long-Term or Repeat-Dose Anticoagulation Protocols Requiring Stable and Predictable Pharmacodynamics

With a documented 0% immunogenicity rate vs. 44–74% antibody formation with lepirudin (which unpredictably enhances or suppresses anticoagulation), argatroban provides dose stability across treatment courses and repeat exposures [6]. Procurement for protocols involving extended-duration infusions, re-exposure scenarios, or chronic anticoagulation models should favor argatroban to avoid the confounding variable of anti-drug antibody formation and the associated requirement for frequent dose re-titration that complicates lepirudin use [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argatroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.